Home > Products > Screening Compounds P83986 > 2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide -

2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

Catalog Number: EVT-4523053
CAS Number:
Molecular Formula: C12H10N4O2S2
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

Compound Description: This compound is a potent inhibitor of the human liver carcinoma (Hep G2) cell line with a cell viability of 22.55 ± 0.95% []. It was identified as the most active compound against the Hep G2 cell line among a series of novel acefylline derivatives. The compound exhibited minimal hemolytic activity and moderate clot lysis activity.

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

Compound Description: This compound, along with its analogue 2b, exhibited notable antimicrobial activity []. These compounds were synthesized and their structures were confirmed using various spectroscopic techniques.

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)

Compound Description: This compound demonstrated notable antimicrobial activity alongside its analogue 2a []. The synthesis and structural confirmation of this compound were carried out using various spectroscopic techniques.

2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole

Compound Description: This compound exhibited promising antimicrobial activity as part of a series of 2-Aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives [].

2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole (4a)

Compound Description: This compound demonstrated significant antimicrobial activity and was identified as a lead compound within a series of triazole conjugated novel 2,5-diaryl substituted 1,3,4-oxadiazoles derivatives [].

2-(3,4-Dimethoxyphenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl-1,3,4-oxadiazole (4b)

Compound Description: This compound, along with compounds 4a and 4c, showed significant antimicrobial activity and was identified as a lead compound amongst a series of triazole conjugated novel 2,5-diaryl substituted 1,3,4-oxadiazoles derivatives [].

(2-(2,4-Dichlorophenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1, 3,4-oxadiazole (4c)

Compound Description: This compound, along with compounds 4a and 4b, displayed significant antimicrobial activity and emerged as a lead compound within a series of triazole conjugated novel 2,5-diaryl substituted 1,3,4-oxadiazoles derivatives [].

2-(4-chlorophenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinazolin-4-one (5a)

Compound Description: This compound emerged as a promising antimicrobial agent amongst a series of 1,3,4-oxadiazole linked benzopyrimidinones conjugates [].

5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one

Compound Description: This compound exhibited potent antimicrobial activity [].

Quinoxaline-Oxadiazole hybrids

Compound Description: These compounds displayed promising antimicrobial activity [].

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(aryloxymethy)-1,3,4-oxadiazol-2-yl]acetamide derivatives (ODZ1-15)

Compound Description: These compounds were synthesized and evaluated for their antimicrobial, analgesic, anti-inflammatory, and ulcerogenic activities []. Some of these compounds, specifically ODZ1-4, ODZ6, ODZ10, ODZ11, and ODZ13, demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria []. Certain derivatives also showed notable analgesic and anti-inflammatory effects in animal models, with ODZ10 exhibiting the highest analgesic activity (76.5% analgesia) at 3 hours [].

2-{(benzo[d]thiazol-2-ylthio)methyl}-5-(aryloxymethyl)-1,3,4-oxadiazoles (OXZ1-13)

Compound Description: These compounds were designed, synthesized and evaluated for their potential as antimicrobial and analgesic-anti-inflammatory agents []. Notably, compound OXZ8 exhibited specific inhibitory activity against the Gram-negative bacteria Pseudomonas aeruginosa [].

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(aryloxymethyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives (TDZ1-13)

Compound Description: These compounds were synthesized and investigated for their antimicrobial, analgesic, and anti-inflammatory properties []. Among this series, TDZ4 displayed the highest anti-inflammatory activity (81.6%) one hour after carrageenan injection in an animal model [].

2-mercaptobenzothiazoles carrying 2-pyrazoline moieties (PYZ1-19)

Compound Description: This series of compounds, incorporating a 2-pyrazoline moiety into the 2-mercaptobenzothiazole scaffold, were evaluated for their antimicrobial, analgesic, and anti-inflammatory activities [].

N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914)

Compound Description: This compound is a potent and orally active phosphoinositide 3-kinase γ (PI3Kγ) inhibitor [].

Properties

Product Name

2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C12H10N4O2S2/c1-7-11(16-18-15-7)14-10(17)6-19-12-13-8-4-2-3-5-9(8)20-12/h2-5H,6H2,1H3,(H,14,16,17)

InChI Key

GMYHNLVKTYLYKR-UHFFFAOYSA-N

SMILES

CC1=NON=C1NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=NON=C1NC(=O)CSC2=NC3=CC=CC=C3S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.